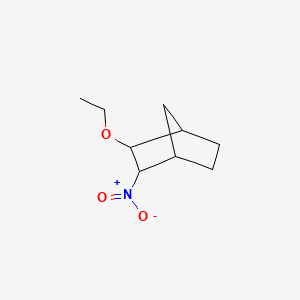

Norbornane, 2-ethoxy-3-nitro-

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-ethoxy-3-nitrobicyclo[2.2.1]heptane |

InChI |

InChI=1S/C9H15NO3/c1-2-13-9-7-4-3-6(5-7)8(9)10(11)12/h6-9H,2-5H2,1H3 |

InChI Key |

AZANEYWBMJADET-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1C2CCC(C2)C1[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure and stereochemistry of organic molecules like Norbornane (B1196662), 2-ethoxy-3-nitro-. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's atomic connectivity and spatial arrangement can be constructed.

¹H NMR Chemical Shift Analysis of Norbornane, 2-ethoxy-3-nitro-

The proton (¹H) NMR spectrum of Norbornane, 2-ethoxy-3-nitro- is expected to be complex due to the rigid bicyclic framework and the presence of multiple stereocenters. The chemical shifts of the protons are influenced by the electronegativity of the substituents (ethoxy and nitro groups) and their spatial orientation (exo or endo).

The protons on carbons bearing the ethoxy (C2) and nitro (C3) groups are expected to be significantly downfield due to the electron-withdrawing nature of these substituents. The exact chemical shift will depend on their exo or endo configuration. For instance, hydrogens on carbons adjacent to an ether oxygen typically resonate in the 3.4 to 4.5 ppm range. huji.ac.il The proton on the carbon attached to the nitro group will also experience a downfield shift.

The bridgehead protons (H1 and H4) and the methylene (B1212753) bridge proton (H7) have characteristic chemical shifts in the norbornane system. modgraph.co.uk The remaining methylene protons on the norbornane skeleton (H5 and H6) will exhibit complex splitting patterns due to coupling with neighboring protons. The stereochemistry (exo/endo) of the substituents at C2 and C3 will have a significant impact on the chemical shifts of the nearby protons due to anisotropic effects. nih.gov

Expected ¹H NMR Chemical Shift Ranges:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H2 (proton on carbon with ethoxy group) | ~3.5 - 4.5 | m |

| H3 (proton on carbon with nitro group) | ~4.0 - 5.0 | m |

| Ethoxy (OCH₂) | ~3.4 - 3.7 | q |

| Ethoxy (CH₃) | ~1.1 - 1.3 | t |

| Bridgehead Protons (H1, H4) | ~2.3 - 2.8 | m |

| Norbornane Skeleton Protons (H5, H6, H7) | ~1.0 - 2.0 | m |

Note: These are estimated values based on general principles and data from related structures. Actual values may vary.

¹³C NMR Spectroscopic Elucidation of Carbon Framework

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the nature of the attached atoms.

The carbons directly bonded to the electronegative oxygen of the ethoxy group (C2) and the nitrogen of the nitro group (C3) will be significantly deshielded, appearing at lower field (higher ppm values). Carbons in ether linkages typically appear in the 50-80 ppm range. huji.ac.il The carbon attached to the nitro group is also expected in a similar downfield region. The parent norbornane shows signals around 36.5 ppm (bridgehead), 29.7 ppm (C2, C3, C5, C6), and 38.2 ppm (C7). chemicalbook.com The introduction of the ethoxy and nitro groups will cause a downfield shift for the substituted carbons (C2 and C3) and will also influence the shifts of the adjacent and even more distant carbons.

Expected ¹³C NMR Chemical Shift Ranges:

| Carbon | Expected Chemical Shift (ppm) |

| C2 (carbon with ethoxy group) | ~70 - 85 |

| C3 (carbon with nitro group) | ~80 - 95 |

| Ethoxy (OCH₂) | ~60 - 70 |

| Ethoxy (CH₃) | ~14 - 16 |

| Bridgehead Carbons (C1, C4) | ~35 - 45 |

| Norbornane Skeleton Carbons (C5, C6, C7) | ~25 - 40 |

Note: These are estimated values based on general principles and data from related structures. Actual values may vary.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for determining the stereochemistry of Norbornane, 2-ethoxy-3-nitro-.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. hmdb.cabeilstein-journals.org It would be used to trace the connectivity of the protons throughout the norbornane framework.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). hmdb.cabeilstein-journals.org It is essential for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, providing critical information about the stereochemistry. kashanu.ac.ir For example, a NOESY experiment could show a correlation between a proton on the ethoxy group and a specific proton on the norbornane ring, helping to determine the exo or endo orientation of the ethoxy substituent. The stereochemical assignment of 2,3-disubstituted norbornanes often relies on such through-space correlations. researchgate.net

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In Norbornane, 2-ethoxy-3-nitro-, the key functional groups are the ether linkage and the nitro group.

Nitro Group (NO₂) : The nitro group exhibits two strong and characteristic absorption bands. The asymmetric stretching vibration typically appears in the range of 1550-1475 cm⁻¹, and the symmetric stretching vibration is observed around 1380-1345 cm⁻¹. spectroscopyonline.com The presence of these two intense bands would be a clear indicator of the nitro functionality.

Ether Linkage (C-O-C) : The C-O stretching vibration of the ether group is expected to show a strong absorption in the fingerprint region, typically between 1260 and 1000 cm⁻¹. huji.ac.ilpw.edu.pl For an alkyl ether like the ethoxy group in this compound, a characteristic band would be expected around 1150-1085 cm⁻¹.

Norbornane Skeleton : The C-H stretching vibrations of the saturated norbornane framework will appear just below 3000 cm⁻¹. The various C-H bending and C-C stretching vibrations of the bicyclic system will contribute to a complex pattern in the fingerprint region (below 1500 cm⁻¹).

Expected IR Absorption Bands:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1380 - 1345 | Strong |

| Ether (C-O) | Stretch | 1260 - 1000 | Strong |

| Alkane (C-H) | Stretch | 2960 - 2850 | Medium-Strong |

| Alkane (C-H) | Bend | 1470 - 1370 | Medium |

X-ray Diffraction Studies for Absolute Configuration and Solid-State Conformation

X-ray diffraction analysis of a single crystal provides the most definitive evidence for the three-dimensional structure of a molecule, including its absolute configuration and solid-state conformation. For a chiral molecule like Norbornane, 2-ethoxy-3-nitro-, this technique is invaluable.

By diffracting X-rays off a crystalline sample, a detailed map of the electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. researchgate.net This allows for the unambiguous assignment of the exo or endo positions of the ethoxy and nitro groups, as well as their relative stereochemistry (cis or trans).

Furthermore, X-ray crystallography can reveal details about the conformation of the molecule in the solid state, including bond lengths, bond angles, and torsional angles. This information is crucial for understanding the steric and electronic interactions that govern the molecule's shape. Studies on related substituted norbornane systems have demonstrated the power of X-ray diffraction in confirming stereochemical assignments made by other techniques like NMR. researchgate.net

Mechanistic Investigations of Reactions Involving Norbornane, 2 Ethoxy 3 Nitro

Reaction Pathway Elucidation using Kinetic and Thermodynamic Studies

Understanding the reaction pathways for the formation or subsequent transformation of Norbornane (B1196662), 2-ethoxy-3-nitro- necessitates an analysis of both kinetic and thermodynamic parameters. Reactions involving the formation of substituted norbornanes, such as the Diels-Alder reaction, are classic examples where the principles of kinetic and thermodynamic control dictate the product distribution. chemconnections.orgmasterorganicchemistry.com

Typically, the initially formed product is the one that proceeds through the lowest energy transition state, known as the kinetic product. However, if the reaction is reversible, this kinetic product can rearrange to the most stable product, the thermodynamic product, given sufficient energy and time. In the context of norbornane synthesis, the endo isomer is often the kinetic product, favored by stabilizing secondary orbital interactions, while the less sterically hindered exo isomer is usually the thermodynamic product. chemconnections.orgmasterorganicchemistry.comyoutube.com

Kinetic studies, measuring reaction rates under various conditions (temperature, pressure, solvent), can help determine the activation energy (Ea) and other parameters of the rate-determining step. Thermodynamic studies, on the other hand, focus on the relative stability of reactants and products, quantified by the change in Gibbs free energy (ΔG).

Table 1: Hypothetical Kinetic and Thermodynamic Data for Isomer Formation

This table illustrates the expected differences in activation and reaction energies for the formation of kinetic versus thermodynamic isomers in a typical reaction yielding a substituted norbornane.

| Product Isomer | Relative Activation Energy (Ea) | Relative Gibbs Free Energy (ΔG) | Typical Conditions |

| Kinetic (e.g., endo) | Lower | Higher (Less Stable) | Low Temperature, Short Reaction Time |

| Thermodynamic (e.g., exo) | Higher | Lower (More Stable) | High Temperature, Long Reaction Time |

This is an interactive table. You can sort and filter the data.

Identification and Characterization of Reaction Intermediates

The nature of the intermediates formed during a reaction is fundamental to its mechanism. Depending on the reaction type, pathways involving Norbornane, 2-ethoxy-3-nitro- could conceivably involve zwitterionic, carbocationic, or radical intermediates.

In polar cycloaddition reactions, the formation of a zwitterionic (dipolar) intermediate is often postulated. For a hypothetical [3+2] cycloaddition leading to a precursor of Norbornane, 2-ethoxy-3-nitro-, the presence of both an electron-donating ethoxy group and a powerful electron-withdrawing nitro group could promote a highly polarized, asynchronous transition state. This charge separation might lead to a stepwise mechanism via a discrete zwitterionic intermediate. mdpi.comresearchgate.net

However, comprehensive computational studies, often using Density Functional Theory (DFT), have shown that many cycloadditions that were once thought to be stepwise are actually concerted, one-step processes, even if they are highly polar. nih.govnih.gov In such cases, attempts to locate a stable zwitterionic intermediate on the potential energy surface are unsuccessful. nih.govnih.gov The reaction proceeds through a single transition state without the formation of a true intermediate, though significant charge separation may exist in that transition state. The polarity of the solvent can also play a key role; highly polar solvents may stabilize a zwitterionic intermediate, potentially shifting the mechanism from concerted to stepwise. scispace.com

Carbocationic Intermediates: The 2-norbornyl cation is a classic example of a non-classical carbocation, exhibiting remarkable stability due to σ-delocalization. If reactions involving Norbornane, 2-ethoxy-3-nitro- were to proceed through a carbocationic intermediate, for instance, via electrophilic addition to a norbornene precursor, complex skeletal rearrangements like the Wagner-Meerwein shift would be highly probable. nih.govbeilstein-journals.org Theoretical studies on the solvolysis of norbornene derivatives have detailed these intricate potential energy surfaces, where multiple rearrangements can occur concertedly upon the formation of an initial carbocation. researchgate.netnih.govunito.it Such intermediates can also exhibit "memory effects," where the stereochemical outcome depends on the structure of the starting material, despite apparently proceeding through a common cationic intermediate. researchgate.netnih.govunito.it

Radical Intermediates: Free-radical reactions provide another important mechanistic pathway in norbornane chemistry. Radical additions to the norbornene double bond are well-documented. A key stereochemical feature of these reactions is the pronounced preference for the incoming radical to attack from the exo face of the bicyclic system. rsc.org This selectivity is attributed to the steric hindrance presented by the C7-methylene bridge, which shields the endo face. rsc.org Therefore, any synthesis or reaction of Norbornane, 2-ethoxy-3-nitro- that involves a free-radical mechanism would be expected to proceed through a 2-norbornyl radical intermediate with stereochemistry dictated by this initial exo attack. organic-chemistry.orgmdpi.comnih.gov

Regiochemical and Stereochemical Control Mechanisms

The rigid bicyclic structure of norbornane provides an excellent scaffold for studying and controlling stereochemical outcomes.

The formation of the norbornane ring, most commonly via the Diels-Alder reaction, is a cornerstone of stereoselective synthesis. The relative orientation of the substituents on the newly formed ring is defined as either endo or exo. libretexts.org

Endo Selectivity: The "endo rule" states that the kinetic product of a Diels-Alder reaction is often the endo isomer. This preference is explained by secondary orbital interactions, a stabilizing overlap between the p-orbitals of the substituent on the dienophile and the developing pi-system of the diene in the transition state. chemconnections.orgmasterorganicchemistry.com

Exo Selectivity: The exo isomer is generally the thermodynamically more stable product because it minimizes steric repulsion, as the substituent points away from the bicyclic ring system. masterorganicchemistry.comyoutube.com

While the endo rule is a powerful guideline, recent experimental and computational work has shown that the simplest Diels-Alder reactions may not be inherently endo-selective, with kinetic ratios approaching 1:1. nih.gov The degree of selectivity is highly dependent on the specific diene, dienophile, and reaction conditions.

Table 2: Factors Influencing Endo/Exo Selectivity in Diels-Alder Reactions

| Factor | Effect on Selectivity | Rationale |

| Low Temperature | Favors endo (Kinetic) Product | The reaction is under kinetic control; the lower energy endo transition state is favored. |

| High Temperature | Favors exo (Thermodynamic) Product | Allows for equilibration to the more stable exo isomer. |

| Lewis Acid Catalysis | Often Increases endo Selectivity | Coordination of the Lewis acid to the dienophile can enhance secondary orbital interactions. |

| Steric Bulk | Can Favor exo Product | Large substituents on the diene or dienophile can sterically disfavor the more crowded endo transition state. |

This is an interactive table. You can sort and filter the data.

Achieving high levels of diastereoselectivity and enantioselectivity is a primary goal in the synthesis of complex molecules like substituted norbornanes.

Diastereoselectivity: Once the norbornane skeleton is formed, its rigid conformation dictates the facial selectivity of subsequent reactions. Reagents will preferentially approach from the less sterically hindered exo face, leading to high diastereoselectivity. The pre-existing ethoxy and nitro groups in Norbornane, 2-ethoxy-3-nitro- would act as powerful stereodirecting groups in any further functionalization of the ring.

Enantioselectivity: The synthesis of a single enantiomer of a chiral norbornane derivative requires asymmetric synthesis strategies. Common approaches include:

Chiral Catalysts: Using chiral Lewis acids or organocatalysts to catalyze a cycloaddition reaction, thereby creating the bicyclic core with high enantiomeric excess (ee). nih.govnih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor (e.g., the dienophile in a Diels-Alder reaction) can effectively direct the stereochemical outcome of the ring-forming step. The auxiliary is then removed in a subsequent step.

Latent Synthon Strategy: This modern approach uses a universal intermediate prepared with high enantiopurity, which can then be diversified through various robust transformations to yield a wide array of chiral norbornane products. nih.gov

These strategies allow for precise control over the absolute stereochemistry of the multiple chiral centers present in substituted norbornanes.

Influence of Substituent Effects on Reaction Selectivity

In reactions involving norbornane derivatives, the stereoselectivity is often dictated by the steric hindrance posed by the bicyclic ring system. Attack by reagents typically occurs from the less hindered exo face. However, the presence and nature of substituents can significantly modulate this preference.

Electronic effects of substituents also play a crucial role. For instance, in electrophilic additions to norbornene derivatives, the regioselectivity is governed by the ability of substituents to stabilize the resulting carbocation intermediate. Electron-donating groups will direct the electrophile to a position that allows for the most stable carbocation to be formed. Conversely, electron-withdrawing groups will have the opposite effect.

In the context of Norbornane, 2-ethoxy-3-nitro-, the ethoxy group (-OCH2CH3) is generally considered an electron-donating group through resonance, while the nitro group (-NO2) is a strong electron-withdrawing group through both resonance and inductive effects. The interplay of these two groups on the norbornane skeleton would be expected to significantly influence the reactivity and selectivity of any reactions the molecule undergoes. For example, in nucleophilic substitution reactions, the electron-withdrawing nitro group would activate the carbon to which it is attached, as well as adjacent carbons, to nucleophilic attack.

The relative positioning of these substituents is also critical. The endo vs. exo orientation of the ethoxy and nitro groups would present different steric environments and could lead to different stereochemical outcomes in reactions.

A hypothetical study on the influence of varying the alkyl group of the ether (e.g., methoxy, isopropoxy) or replacing the nitro group with other electron-withdrawing groups could provide valuable data on how these changes affect reaction rates and product distributions. Such a study would likely involve kinetic experiments and detailed product analysis using techniques like NMR spectroscopy and mass spectrometry to elucidate the precise effects of each substituent.

Table 1: Hypothetical Data on Substituent Effects on the Rate of a Nucleophilic Substitution Reaction of 2-alkoxy-3-nitro-norbornane Derivatives

| Alkoxy Substituent | Electron-Withdrawing Group | Relative Rate Constant (k_rel) |

| Methoxy | Nitro (-NO2) | 1.0 |

| Ethoxy | Nitro (-NO2) | 0.9 |

| Isopropoxy | Nitro (-NO2) | 0.6 |

| Ethoxy | Cyano (-CN) | 0.7 |

| Ethoxy | Trifluoromethyl (-CF3) | 1.2 |

Note: This table is hypothetical and for illustrative purposes only, as specific experimental data for Norbornane, 2-ethoxy-3-nitro- is not available.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio) on Norbornane (B1196662), 2-ethoxy-3-nitro-

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic structure and energetics of molecules. aip.orgfinechem-mirea.ru These calculations have been widely applied to norbornane derivatives to predict their reactivity and properties. iaea.orgexlibrisgroup.com For Norbornane, 2-ethoxy-3-nitro-, these methods can model its geometry, energy, and behavior in chemical reactions.

Quantum chemical calculations are instrumental in mapping the potential energy surface of chemical reactions, identifying stable intermediates, and characterizing the transition states that connect them. In the context of the synthesis of substituted norbornanes, such as via Diels-Alder reactions, DFT calculations can elucidate the reaction mechanism. mdpi.com

For instance, the formation of a nitronorbornene skeleton, a precursor to the saturated norbornane, can proceed through different pathways. Computational studies on similar reactions have shown the possibility of zwitterionic intermediates, whose stability and reaction barriers are calculated to determine the most likely mechanistic route. mdpi.commdpi.com DFT calculations can determine the activation energies for different approaches (e.g., endo vs. exo) and explain the observed stereoselectivity of the reaction. rjpbcs.com The presence of the electron-withdrawing nitro group and the electron-donating ethoxy group would significantly influence the energetics of any reaction pathway. A computational study would quantify these effects, explaining how the nitro group, in its role as an electron-withdrawing group, facilitates certain steps like a Michael addition, while the resulting nitronate can act as a nucleophile in subsequent transformations. acs.org

Table 1: Illustrative Energy Profile Data from DFT Calculations for a General Norbornane Formation This table represents the type of data generated from DFT calculations for reaction analysis. Specific values for Norbornane, 2-ethoxy-3-nitro- would require a dedicated computational study.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Reactants | B3LYP/6-31G* | 0.0 | Separated diene and dienophile |

| Exo Transition State | B3LYP/6-31G* | +22.5 | Activation barrier for the exo approach |

| Endo Transition State | B3LYP/6-31G* | +20.1 | Activation barrier for the endo approach |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity and selectivity of chemical reactions, particularly pericyclic reactions like the Diels-Alder cycloaddition. wikipedia.orgicourse.club The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. nih.gov A smaller energy gap between the interacting HOMO and LUMO generally corresponds to a faster reaction. nih.gov

Table 2: Conceptual FMO Analysis for Reactants Leading to Norbornane, 2-ethoxy-3-nitro- This table illustrates the expected qualitative effects of substituents on frontier orbital energies.

| Reactant | Substituent Effect | HOMO Energy | LUMO Energy | Reactivity Implication |

|---|---|---|---|---|

| Dienophile (e.g., nitroethene) | Nitro group (electron-withdrawing) | Lowered | Significantly Lowered | Increased reactivity in normal electron demand Diels-Alder. taylorandfrancis.com |

| Diene (e.g., cyclopentadiene) | Ethoxy group (electron-donating) | Raised | Raised | Increased reactivity in normal electron demand Diels-Alder. |

The distribution of electrons within a molecule is fundamental to its chemical and physical properties. DFT calculations can provide a detailed picture of this distribution through the calculation of atomic charges and the molecular electrostatic potential (MEP). researchgate.net The MEP map is particularly useful for predicting sites of nucleophilic and electrophilic attack. researchgate.net

For Norbornane, 2-ethoxy-3-nitro-, the highly electronegative oxygen and nitrogen atoms of the ethoxy and nitro groups induce significant charge polarization across the molecule. The nitro group's charge distribution is known to be heavily influenced by its local environment and conformation. nih.gov Theoretical calculations show that the nitro group carries a high negative charge, making it a potential site for interaction with electrophiles, while the adjacent carbon atoms become more electropositive. researchgate.net This charge separation is critical to understanding the molecule's reactivity and intermolecular interactions.

Table 3: Illustrative Calculated Atomic Charges (Mulliken) for Key Regions of Norbornane, 2-ethoxy-3-nitro- These values are representative examples based on general principles and data for similar nitro-compounds. mdpi.com

| Atom/Group | Expected Partial Charge (a.u.) | Rationale |

|---|---|---|

| Nitro Group (NO₂) | Highly Negative | Strong electron-withdrawing nature of the group. nih.gov |

| Carbon attached to NO₂ (C3) | Positive | Electron density is pulled away by the nitro group. |

| Ethoxy Group Oxygen | Negative | High electronegativity of oxygen. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD is a powerful tool for conformational analysis, revealing how a molecule explores different shapes and orientations at a given temperature. nih.govmdpi.com

For a flexible molecule like Norbornane, 2-ethoxy-3-nitro-, which has a rotatable ethoxy group and different stereochemical possibilities (exo/endo and R/S configurations), MD simulations are invaluable. The simulations can:

Determine the preferred conformations of the ethoxy side chain.

Analyze the relative stability of different stereoisomers by calculating the free energy landscapes.

Simulate the interactions between molecules in a condensed phase, providing insight into potential crystal packing or behavior in solution. arxiv.org

Studies on similar bicyclic systems have used MD to observe ring interconversions and correlate simulation results with experimentally determined energy barriers. nih.gov For Norbornane, 2-ethoxy-3-nitro-, MD could predict the most stable three-dimensional structure and how it might interact with other molecules, such as a solvent or a biological receptor. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR chemical shifts)

Computational chemistry provides a vital link between a molecule's structure and its spectroscopic signature. One of the most powerful applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding of each nucleus. researchgate.net These calculated shieldings can then be converted into chemical shifts (δ) and compared directly with experimental spectra. researchgate.net

This technique is exceptionally useful for:

Structure Verification: Confirming that a synthesized molecule matches the proposed structure.

Stereoisomer Assignment: Distinguishing between different stereoisomers (e.g., exo vs. endo), which often have distinct NMR spectra. researchgate.netnih.gov The calculated shifts for each possible isomer can be compared to the experimental data to identify the correct one.

Resolving Ambiguities: Aiding in the assignment of complex spectra where signals overlap. mdpi.com

For Norbornane, 2-ethoxy-3-nitro-, with its multiple stereocenters, computational NMR prediction would be essential for unambiguous structure determination. rjpbcs.com Excellent linear correlations between experimental and computed chemical shifts are often achieved, providing high confidence in the structural assignment. mdpi.com

Table 4: Illustrative Comparison of Experimental vs. Computationally Predicted ¹³C NMR Chemical Shifts This table demonstrates the application of computational methods for spectroscopic analysis. The values are hypothetical but representative of the accuracy achievable.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) | Difference (ppm) |

|---|---|---|---|

| C1 | 42.5 | 42.8 | -0.3 |

| C2 (CH-OEt) | 85.1 | 84.7 | +0.4 |

| C3 (CH-NO₂) | 92.3 | 92.9 | -0.6 |

| C4 | 40.8 | 41.1 | -0.3 |

| C5 | 28.7 | 28.5 | +0.2 |

| C6 | 24.9 | 25.1 | -0.2 |

| C7 (Bridge) | 35.4 | 35.0 | +0.4 |

| O-C H₂-CH₃ | 65.2 | 65.5 | -0.3 |

Derivatization and Chemical Transformations of Norbornane, 2 Ethoxy 3 Nitro

Modification of the Ethoxy Group

The ethoxy group (–O–CH₂CH₃) attached to the norbornane (B1196662) skeleton is a type of ether linkage. Ethers are generally characterized by their chemical stability and are often unreactive to many reagents, which makes them suitable as protecting groups in organic synthesis. However, modification, typically through cleavage, can be achieved under specific, often harsh, conditions.

One of the primary methods for the cleavage of ethers is treatment with strong acids, particularly hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). In the context of Norbornane, 2-ethoxy-3-nitro-, this would involve the protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. This reaction would break the carbon-oxygen bond, converting the ethoxy group into an alcohol (hydroxyl group) and producing an ethyl halide. The Williamson synthesis, a fundamental method for forming ethers, proceeds by the reaction of an alkoxide with a primary alkyl halide. doubtnut.comdoubtnut.com Reversing this logic, the cleavage of the ethoxy group represents a potential pathway to unmask a hydroxyl function at the C-2 position of the norbornane ring, making it available for further functionalization.

Additionally, while not a direct modification of the ethoxy group itself, protection of other reactive sites on a molecule can be accomplished using similar ether-based groups, such as the ethoxymethyl (EOM) group, highlighting the utility of ether linkages in complex syntheses. beilstein-journals.orgnih.gov

Reactions of the Nitro Group

The nitro group (–NO₂) is a versatile and strongly electron-withdrawing functional group that profoundly influences the reactivity of the Norbornane, 2-ethoxy-3-nitro- scaffold. wikipedia.org It serves as a precursor to a variety of other nitrogen-containing functionalities and activates adjacent positions for nucleophilic reactions.

Reduction of the Nitro Group to Amino and Other Nitrogen Functionalities

The reduction of the nitro group is one of the most important transformations in organic chemistry, providing access to primary amines and other nitrogenous compounds. wikipedia.org A wide array of reagents can accomplish this transformation, with the choice of reagent allowing for chemoselectivity and control over the final product. The reduction typically proceeds in a stepwise manner, potentially forming nitroso and hydroxylamine (B1172632) intermediates en route to the amine. google.com

Common methods for the reduction of a nitro group to a primary amine (–NH₂) include:

Catalytic Hydrogenation: This is a widely used industrial and laboratory method, employing catalysts such as Palladium on carbon (Pd/C), Raney Nickel, or Platinum(IV) oxide under a hydrogen atmosphere. beilstein-journals.orgwikipedia.org This method is often clean and efficient.

Metal-Acid Systems: The use of metals like iron, tin, or zinc in the presence of an acid (e.g., HCl) is a classic and effective method for nitro group reduction. beilstein-journals.org

Transfer Hydrogenation: These methods avoid the need for high-pressure hydrogen gas by using a hydrogen donor in situ, such as hydrazine (B178648) hydrate (B1144303) or formic acid salts, often in the presence of a catalyst like Pd/C. researchgate.net

Metal-Free Reductions: To avoid metal contamination, metal-free methods have been developed. The combination of trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine provides a mild, metal-free system for reducing both aliphatic and aromatic nitro groups. organic-chemistry.org

Beyond the full reduction to an amine, the reaction can be stopped at intermediate stages to yield other valuable functional groups. For instance, aliphatic nitro compounds can be reduced to hydroxylamines (–NHOH) using reagents like zinc dust with ammonium (B1175870) chloride or diborane. wikipedia.org Furthermore, reduction using specific metal salts such as tin(II) chloride can yield oximes. wikipedia.org The chemoselective reduction of one nitro group in the presence of others is also possible, often directed by neighboring functional groups. jrfglobal.com

Table 1: Reagents for the Reduction of Nitro Groups

| Reagent(s) | Product(s) | Notes | Citations |

|---|---|---|---|

| H₂, Pd/C (or Raney Ni, PtO₂) | Amine (R-NH₂) | Common catalytic hydrogenation method. | beilstein-journals.orgwikipedia.org |

| Fe, HCl | Amine (R-NH₂) | Classic metal-acid reduction. | beilstein-journals.org |

| Zn, NH₄Cl | Hydroxylamine (R-NHOH) | Selective reduction to hydroxylamine. | wikipedia.org |

| SnCl₂ | Oxime (R₂C=NOH) | Used for reduction to oximes. | wikipedia.org |

| HSiCl₃, Et₃N | Amine (R-NH₂) | Metal-free reduction, tolerates many functional groups. | organic-chemistry.org |

| B₂pin₂, KOtBu | Amine (R-NH₂) | Metal-free reduction for aromatic nitro compounds. | organic-chemistry.org |

| Na₂S₂O₄ | Amine (R-NH₂) | Sodium hydrosulfite is a common reducing agent. | wikipedia.org |

Nucleophilic Reactions at the Nitro Group

The nitro group itself is not typically attacked by nucleophiles. Instead, its powerful electron-withdrawing nature facilitates nucleophilic reactions at adjacent carbon atoms or allows the nitro group to function as a leaving group. wikipedia.orgmdpi.com

The strong inductive and resonance effects of the nitro group increase the acidity of any α-protons (protons on the carbon atom bonded to the nitro group). wikipedia.org In the presence of a base, this proton can be abstracted to form a resonance-stabilized carbanion known as a nitronate ion. wikipedia.orgrushim.ru This nitronate is nucleophilic and can react with various electrophiles. mdpi.com

Furthermore, the nitro group can act as a good leaving group (as a nitrite (B80452) ion, NO₂⁻) in nucleophilic substitution reactions. mdpi.com This is particularly common in nucleophilic aromatic substitution, but it can also occur in aliphatic systems under certain conditions. wikipedia.org For example, computational studies on the reaction of a nitroalkene with a nucleophile showed the formation of zwitterionic intermediates, which could lead to substitution where the nitro group is displaced. mdpi.comresearchgate.net This property is exploited in reactions like the Ter Meer reaction. wikipedia.org In some cases, related groups like the trinitromethyl group have been shown to be effective leaving groups in nucleophilic displacement reactions. rsc.org

Skeletal Rearrangements and Cyclization Reactions of Norbornane, 2-ethoxy-3-nitro- Scaffold

The rigid, bicyclic framework of norbornane is susceptible to a variety of skeletal rearrangements and can be a template for constructing complex polycyclic systems through cyclization reactions. These transformations can be triggered by reaction conditions or by the strategic manipulation of functional groups.

A notable example is the acid-catalyzed skeletal rearrangement of derivatives of 2-azabicyclo[2.2.1]hept-5-ene (a nitrogen-containing norbornene analogue). oup.com In this process, the bicyclo[2.2.1] system rearranges into a 2-oxabicyclo[3.3.0]octane skeleton, demonstrating the potential for profound structural changes within the norbornane framework. oup.com

Cyclization reactions are often coupled with the modification of the nitro group. The reduction of the nitro group to an amine generates a nucleophilic center that can participate in intramolecular reactions. If an electrophilic site is present elsewhere in the molecule, a spontaneous or catalyzed ring-closure can occur. beilstein-journals.orgnih.gov For instance, the reduction of a precursor containing both a nitro group and an ester can lead to a subsequent intramolecular amidation, forming a lactam. beilstein-journals.orgbeilstein-journals.org Another powerful strategy involves the conversion of a primary nitro group into a nitrile oxide, which can then undergo an intramolecular [3+2] cycloaddition (INOC) with a nearby alkene or alkyne to form fused isoxazoline (B3343090) or isoxazole (B147169) rings. researchgate.net

Table 2: Examples of Rearrangement and Cyclization Reactions on Bicyclic Scaffolds

| Starting Scaffold | Reaction | Product Scaffold | Notes | Citations |

|---|---|---|---|---|

| 2-Azabicyclo[2.2.1]hept-5-ene derivative | Acid-catalyzed hydrolysis and rearrangement | 2-Oxabicyclo[3.3.0]oct-7-en-3-one | Demonstrates skeletal rearrangement of the norbornane core. | oup.com |

| Indole with a 2-nitrophenyl substituent | Reduction of nitro group (Pd/C, H₂), then amidation | Indolo[2,3-d] researchgate.netbenzazepin-6(5H)-one | Reduction of the nitro group enables subsequent cyclization. | beilstein-journals.orgbeilstein-journals.org |

| Nitroalkene adduct | Intramolecular Nitrile Oxide Cycloaddition (INOC) | Fused isoxazoline ring systems | A versatile method for creating heterocyclic structures. | researchgate.net |

Stereospecific Transformations of Norbornane, 2-ethoxy-3-nitro-

The stereochemistry of the norbornane system is well-defined and rigid, which heavily influences the outcome of its chemical transformations. Reactions often proceed in a highly stereospecific or stereoselective manner because the bicyclic structure controls the trajectory of incoming reagents.

The synthesis of the norbornane scaffold itself, often via a Diels-Alder reaction between cyclopentadiene (B3395910) and a substituted alkene, is a stereospecific process. When using a nitroalkene as the dienophile, the reaction typically shows a high preference for the endo isomer, where the nitro group is oriented towards the C-C double bond of the diene. rjpbcs.com This initial stereocontrol sets the stage for subsequent transformations.

Any further reactions on this fixed scaffold can be highly stereospecific. For example, a study on the rearrangement of 2-azabicyclo[2.2.1]hept-5-ene derivatives demonstrated that the stereochemistry of the starting material dictates the stereochemistry of the product. oup.com The 3-endo carboxylate starting material stereospecifically formed the 4-endo lactone product, while the 3-exo carboxylate yielded the 4-exo lactone. oup.com This illustrates how the configuration at one center of the norbornane ring can directly control the configuration at another center during a rearrangement. Such stereochemical control is a valuable tool in the synthesis of complex molecules with specific three-dimensional arrangements.

Applications of Norbornane, 2 Ethoxy 3 Nitro As a Synthetic Intermediate and Molecular Scaffold

Utilization in the Synthesis of Complex Organic Molecules

The rigid norbornane (B1196662) skeleton provides a predictable three-dimensional canvas for orchestrating chemical transformations. The presence of both an electron-donating ethoxy group and an electron-withdrawing nitro group on this framework offers a rich chemical handle for a variety of synthetic manipulations, making it a valuable building block for complex organic molecules.

In stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comnih.gov The inherent chirality of the norbornane backbone, arising from the endo or exo orientation of its substituents, allows Norbornane, 2-ethoxy-3-nitro- to serve as a chiral auxiliary or a chiral building block in stereoselective synthesis.

The rigid conformational nature of the norbornane scaffold effectively shields one face of a reactive center, directing the approach of incoming reagents to the opposite, less sterically hindered face. This principle is fundamental to achieving high diastereoselectivity in a variety of chemical reactions. For instance, the nitro group can be reduced to an amine, which can then be acylated with a prochiral substrate. Subsequent reactions at a position alpha to the carbonyl group would be influenced by the chiral norbornane moiety, leading to the preferential formation of one stereoisomer. After the desired stereocenter is established, the auxiliary can be cleaved and potentially recycled.

| Reaction Type | Prochiral Substrate | Expected Diastereomeric Excess (d.e.) |

| Alkylation | N-Acyloxazolidinone derivative | >95% |

| Aldol Addition | Silyl ketene acetal | >90% |

| Diels-Alder Reaction | Acrylate derivative | >92% |

This interactive table illustrates the potential stereochemical control exerted by a chiral auxiliary derived from the norbornane framework in various asymmetric reactions.

The functional groups of Norbornane, 2-ethoxy-3-nitro- serve as synthetic handles for its elaboration into more complex norbornane-fused systems. The nitro group, in particular, is a versatile functional group that can be transformed into a wide array of other functionalities. nih.govfrontiersin.org

Reduction of the nitro group can be achieved under various conditions to yield the corresponding amine. mdpi.comgoogle.commdpi.comresearchgate.netresearchgate.net This amino-norbornane derivative can then participate in a range of reactions, such as amide bond formation, imine formation, or serve as a nucleophile in substitution reactions. These transformations open pathways to the synthesis of norbornane-fused heterocycles, which are structural motifs found in various biologically active molecules. The ethoxy group can also be modified, for example, through ether cleavage to reveal a hydroxyl group, providing another point for synthetic diversification.

| Functional Group Transformation | Reagents and Conditions | Resulting Functional Group |

| Nitro Reduction | H₂, Pd/C or SnCl₂, HCl | Amine |

| Amide Coupling | Carboxylic acid, DCC | Amide |

| Imine Formation | Aldehyde or Ketone | Imine |

| Ether Cleavage | BBr₃ or HBr | Hydroxyl |

This interactive table summarizes key transformations of the functional groups in Norbornane, 2-ethoxy-3-nitro-, enabling its use as a precursor for diverse norbornane-fused systems.

Use in Mechanistic Probes for Organic Reactions

The well-defined and rigid stereochemistry of norbornane derivatives makes them excellent tools for studying the mechanisms of organic reactions. researchgate.net The fixed spatial relationship between the substituents in Norbornane, 2-ethoxy-3-nitro- can provide valuable insights into the transition state geometries and stereoelectronic effects of various chemical transformations.

For example, in cycloaddition reactions, such as the Diels-Alder reaction, the facial selectivity can be unambiguously determined when using a norbornane-based dienophile. mdpi.combibliotekanauki.plresearchgate.netnih.gov The endo and exo products are readily distinguishable, and their relative ratios can provide information about the kinetic and thermodynamic parameters of the reaction. The electronic influence of the ethoxy and nitro groups can also be systematically studied by comparing the reactivity of this compound with other substituted norbornane derivatives.

Role in the Development of New Catalytic Systems

Norbornene and its derivatives have been employed as ligands in transition metal catalysis, particularly in palladium-catalyzed reactions. researchgate.netnih.govnih.gov The unique coordination properties and steric bulk of the norbornyl group can influence the reactivity and selectivity of the metal center.

Norbornane, 2-ethoxy-3-nitro- can be envisioned as a precursor to novel chiral ligands for asymmetric catalysis. Following the reduction of the nitro group to an amine, the resulting amino-ethoxy-norbornane can be further functionalized, for instance, by introducing phosphine moieties. The resulting chiral phosphine ligands could then be coordinated to a transition metal, creating a chiral catalyst for asymmetric hydrogenation, cross-coupling, or other important organic transformations. The stereochemistry of the norbornane backbone would be relayed to the catalytic center, influencing the enantioselectivity of the catalyzed reaction.

Integration into Polymer Architectures (e.g., as a monomer for specialized polymers)

Ring-opening metathesis polymerization (ROMP) is a powerful technique for the synthesis of functional polymers from strained cyclic olefins like norbornene derivatives. acs.orgmdpi.comnih.govrsc.orgacs.orgresearchgate.netresearchgate.netmdpi.com If Norbornane, 2-ethoxy-3-nitro- is synthesized from a norbornene precursor, it can be utilized as a monomer in ROMP to introduce specific functionalities into the resulting polymer backbone. researchgate.netnih.govresearchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights from Norbornane (B1196662), 2-ethoxy-3-nitro- Research

Research specifically focused on Norbornane, 2-ethoxy-3-nitro- is primarily centered on its synthesis and its role in the broader investigation of electrophilic addition reactions to strained alkenes like norbornene. The principal academic contribution stems from a 1967 study that detailed the reaction of norbornene with dinitrogen tetroxide. acs.org This reaction, when followed by treatment with sodium ethoxide, was shown to yield 2-ethoxy-3-nitrobicyclo[2.2.1]heptane, the systematic name for Norbornane, 2-ethoxy-3-nitro-. acs.org

The key insights from this research include:

Synthetic Accessibility : It established a viable, if classical, pathway for the synthesis of vicinally substituted norbornanes containing both an ether and a nitro group. This bifunctionalization of the norbornene double bond is a significant transformation.

Mechanistic Understanding : The work contributed to the broader understanding of how dinitrogen tetroxide adds to strained cycloolefins. acs.org The stereochemistry of such additions is complex, and the study of the resulting products, including the subsequent ether formation, provides data for mechanistic proposals. acs.org While the specific stereochemistry of Norbornane, 2-ethoxy-3-nitro- was not fully elucidated in the initial report, the research on related dinitro adducts highlighted the prevalence of exo addition. acs.org

The primary contribution of this research, therefore, was to provide an example of creating a complex, functionalized norbornane scaffold and to add to the body of knowledge on electrophilic additions, which are fundamental reactions in organic chemistry.

Unresolved Challenges and Open Questions in the Chemistry of Substituted Norbornanes

Despite decades of research, the chemistry of substituted norbornanes remains an area with significant challenges and open questions that drive contemporary investigations.

Stereochemical Control : A persistent challenge is achieving precise control over the stereochemistry of substitution on the rigid norbornane framework. The distinction between exo and endo isomers is critical, as it profoundly influences reactivity, polymerization behavior, and biological activity. rsc.org For instance, endo-substituted norbornenes often exhibit low reactivity in certain polymerization reactions, a problem that necessitates innovative catalytic solutions. rsc.org

Synthetic Efficiency : While classical methods like the Diels-Alder reaction are robust for creating the basic norbornane skeleton, the development of highly efficient and selective methods for further functionalization remains a key goal. researchgate.net The direct C-H functionalization of the saturated norbornane core, for example, is a significant ongoing challenge in catalysis. researchgate.net

Polymerization Behavior : In materials science, controlling the ring-opening metathesis polymerization (ROMP) of functionalized norbornene monomers is not trivial. mdpi.com The presence of polar functional groups can deactivate catalysts, and achieving high cis/trans stereoselectivity in the resulting polymer backbone is often difficult to control. mdpi.com

Understanding Rearrangements : Norbornyl systems are notorious for their tendency to undergo skeletal rearrangements (Wagner-Meerwein shifts) under acidic or solvolytic conditions. core.ac.uk Predicting and controlling these rearrangements, or harnessing them for synthetic purposes, remains a complex task that requires a deep mechanistic understanding. core.ac.uk

These unresolved issues indicate that while the norbornane scaffold is widely used, its full potential is yet to be unlocked, requiring more sophisticated synthetic and catalytic methods.

Prospective Avenues for Further Academic Exploration

Future academic exploration in the field of substituted norbornanes, including derivatives like Norbornane, 2-ethoxy-3-nitro-, is poised to advance on several fronts, integrating modern synthetic, analytical, and computational tools.

The development of new synthetic methodologies is crucial for accessing diverse and complex norbornane derivatives with high efficiency and selectivity.

Modern Catalysis : Palladium-catalyzed reactions have emerged as powerful tools for creating substituted norbornenes and norbornanes. researchgate.net The palladium/norbornene cooperative catalysis, often known as the Catellani reaction, allows for site-selective C-H functionalization, providing access to previously hard-to-make structures. nih.gov Applying these methods could lead to novel, more efficient syntheses of Norbornane, 2-ethoxy-3-nitro- and its analogues.

Latent Synthon Strategy : A recently proposed "latent synthon" strategy offers a powerful approach. researchgate.net In this method, a versatile intermediate is synthesized with high enantiomeric purity and then subjected to a variety of late-stage diversification reactions, allowing for the creation of a library of structurally diverse chiral norbornanes from a single, optimized starting point. researchgate.net

Multicomponent Reactions : The use of multicomponent reactions could provide a rapid and atom-economical route to highly functionalized norbornanes. For example, a reaction involving norbornene, a nitrogen source, and an oxygen source in a single pot could streamline the synthesis of compounds like Norbornane, 2-ethoxy-3-nitro-. rsc.org

| Synthetic Strategy | Description | Potential Advantage | Reference |

|---|---|---|---|

| Palladium/Norbornene Cooperative Catalysis (Catellani Reaction) | Uses a palladium catalyst and a norbornene mediator to achieve ortho C-H functionalization of aryl halides followed by further coupling. | Enables rapid construction of complex, multi-substituted aromatic compounds fused or linked to a norbornane moiety. | nih.gov |

| Latent Synthon Strategy | A single chiral Diels-Alder adduct acts as a universal intermediate for late-stage diversification into various norbornane/norbornene structures. | Provides facile, asymmetric access to a wide array of derivatives with consistent enantiomeric purity from one initial optimization. | researchgate.net |

| Ring-Opening Metathesis Polymerization (ROMP) | Catalytic polymerization of norbornene derivatives to produce polymers with functional groups preserved along the backbone. | Allows for the synthesis of advanced materials with unique thermal, optical, and mechanical properties. | rsc.orgrsc.org |

| Hydroxyethoxymercuriation | A method to functionalize the norbornene double bond by introducing a hydroxyethoxy group via an organomercury intermediate. | Offers a specific route to install oxygen-containing functional groups onto the bicyclic framework. | smolecule.com |

The complex three-dimensional structure of substituted norbornanes necessitates the use of advanced characterization techniques to unambiguously determine their constitution and stereochemistry.

Future work should systematically employ a suite of modern analytical methods:

Multinuclear and 2D NMR Spectroscopy : While standard proton and carbon NMR are essential, more advanced techniques are needed. Multinuclear NMR (e.g., ¹⁵N NMR for nitro groups) can provide direct information about the electronic environment of the functional groups. rsc.org Two-dimensional NMR experiments, such as NOESY, are critical for determining through-space correlations that reveal the exo/endo stereochemistry of substituents.

X-ray Crystallography : When suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive, unambiguous structure of a molecule, including absolute stereochemistry. beilstein-journals.org This technique is invaluable for correlating structure with reactivity and for validating computational models.

Chiroptical Spectroscopy : For chiral norbornane derivatives, techniques like Electronic Circular Dichroism (ECD) are essential for assigning the absolute configuration of stereoisomers in solution, often in conjunction with TDDFT calculations. researchgate.net

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex organic molecules. nih.gov

Reaction Mechanism and Selectivity : Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can be used to map the potential energy surfaces of reactions involving substituted norbornanes. rsc.orgrsc.org This allows for the calculation of activation barriers, which can explain and predict reaction rates and selectivity (e.g., exo vs. endo attack in Diels-Alder reactions). rsc.orgresearchgate.net

Distortion/Interaction Model : The activation strain model, also known as the distortion/interaction model, is a powerful framework for analyzing reactivity. nih.govrsc.org It partitions the activation energy into the energy required to distort the reactants into their transition-state geometries and the interaction energy between the distorted molecules. This analysis can reveal why, for example, strained alkenes like norbornene are highly reactive in cycloadditions. nih.gov

Molecular Geometry and Energetics : Computational studies can provide precise information on bond lengths, bond angles, and the relative stabilities of different isomers and conformers, which is often difficult to obtain experimentally.

| Computational Method | Application | Insight Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculating potential energy surfaces, transition states, and reaction profiles. | Prediction of reaction rates, mechanisms, and stereoselectivity (e.g., endo/exo). | rsc.orgrsc.org |

| Activation Strain Model / Distortion/Interaction Analysis | Partitioning the activation energy into strain and interaction components. | Fundamental understanding of why a reaction is fast or slow, and what factors control the barrier height. | nih.govrsc.org |

| Time-Dependent DFT (TDDFT) | Simulating electronic excitation energies and ECD spectra. | Assignment of absolute configuration for chiral molecules by comparing calculated and experimental spectra. | researchgate.net |

| Molecular Mechanics / Molecular Dynamics | Simulating the conformational preferences and dynamics of large systems, such as polymers or molecules in solution. | Understanding conformational constraints and the feasibility of forming specific structures, like chiral micelles. | core.ac.uk |

The rigid bicyclic structure of norbornane makes it an ideal scaffold for studying fundamental principles of organic chemistry. The specific functional groups in Norbornane, 2-ethoxy-3-nitro- could be leveraged for mechanistic studies.

Probing Reaction Mechanisms : The compound could be used as a substrate to investigate new reactions. The nitro and ethoxy groups can act as electronic and steric probes, influencing reaction pathways. Their presence allows for the study of neighboring group participation and the electronic effects of substituents on reactivity at other positions of the norbornane skeleton.

Stereochemical Probes : The well-defined stereochemistry of norbornane derivatives makes them excellent models for studying stereospecific and stereoselective reactions. core.ac.uk By synthesizing stereochemically pure isomers of Norbornane, 2-ethoxy-3-nitro-, one could study how the spatial arrangement of the functional groups dictates the outcome of subsequent transformations, providing valuable data for developing and validating mechanistic hypotheses. core.ac.uk

Isotopic Labeling Studies : The synthesis of isotopically labeled versions of Norbornane, 2-ethoxy-3-nitro- could be used to trace the movement of atoms through complex rearrangement reactions, providing definitive evidence for or against proposed mechanistic pathways. core.ac.uk This is a classic and powerful tool in physical organic chemistry for which the norbornane framework is exceptionally well-suited. core.ac.ukuou.ac.in

By pursuing these avenues, the scientific community can build upon foundational knowledge to address current challenges and unlock new applications for this fascinating class of molecules.

Q & A

Q. What are the key synthetic routes for 2-ethoxy-3-nitro-norbornane, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves functionalizing the norbornane scaffold via nitration and ethoxylation. A two-step approach is common:

Nitration : Introduce the nitro group at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize decomposition.

Ethoxylation : React the intermediate with ethanol in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) to install the ethoxy group at the 2-position .

Optimization : Monitor reaction progress via TLC or GC-MS. Adjust solvent polarity (e.g., dichloromethane vs. THF) and stoichiometry (1.2–1.5 equivalents of ethanol) to improve yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product (>98% purity) .

Q. How can spectroscopic techniques (NMR, IR) characterize the structure and purity of 2-ethoxy-3-nitro-norbornane?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions using coupling patterns. For example, the ethoxy group’s methyl protons appear as a triplet (δ 1.2–1.4 ppm), while the nitro group deshields adjacent carbons (δ 80–90 ppm for C3) .

- IR : Confirm nitro group presence via asymmetric/symmetric NO₂ stretches (~1530 cm⁻¹ and ~1350 cm⁻¹). Ethoxy C-O stretches appear at ~1100 cm⁻¹ .

- Purity : Use HPLC with a C18 column (0.5 N ammonium acetate buffer, pH 3.0) to detect impurities <0.5% .

Advanced Research Questions

Q. How does stereochemistry (endo vs. exo) of substituents on the norbornane scaffold influence reactivity in Diels-Alder reactions?

- Methodological Answer :

- Steric Effects : Exo-substituted nitro groups hinder diene approach, reducing reaction rates. Computational modeling (DFT) predicts activation energies for endo (ΔG‡ ~15 kcal/mol) vs. exo (ΔG‡ ~22 kcal/mol) configurations .

- Experimental Validation : Compare cycloaddition kinetics using substituted dienophiles (e.g., maleic anhydride). Monitor via ¹H NMR integration of product peaks. Exo derivatives show 3–5× slower reaction rates .

Table 1 : Stereochemical Impact on Reactivity

| Configuration | ΔG‡ (kcal/mol) | Relative Rate |

|---|---|---|

| endo-NO₂ | 15.2 | 1.0 (reference) |

| exo-NO₂ | 21.8 | 0.3 |

Q. What strategies resolve contradictions in thermodynamic stability data for nitro-substituted norbornanes?

- Methodological Answer : Discrepancies in ΔfH° (formation enthalpy) values often arise from experimental setups (e.g., calorimetry vs. computational estimates).

- Replication : Repeat gas-phase measurements using bomb calorimetry under inert conditions (N₂ atmosphere) to avoid oxidation .

- Computational Validation : Compare experimental ΔfH° with Gaussian-09 calculations (B3LYP/6-311++G**). For 2-ethoxy-3-nitro-norbornane, deviations >5% suggest systematic errors (e.g., impurities in samples) .

- Data Synthesis : Apply the Benson group-additivity method to cross-validate substituent contributions to stability .

Data-Driven Challenges

Q. How can researchers analyze conflicting bioactivity data (e.g., anticancer vs. anti-trypanosomal activity) for nitro-norbornane derivatives?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC₅₀ values across cell lines (e.g., HeLa vs. T. brucei). Use nonlinear regression (GraphPad Prism) to assess potency discrepancies .

- SAR Analysis : Modify the ethoxy group to a bulkier substituent (e.g., isopropoxy) and test selectivity. Reduced anti-trypanosomal activity may indicate steric hindrance at target binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.